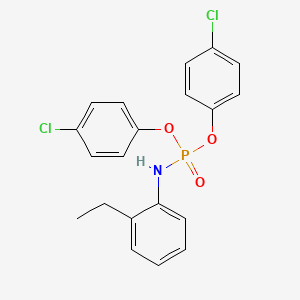
bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate, also known as Chlorpyrifos, is a widely used organophosphate insecticide. It was first introduced in 1965 and has since been used to control pests in agriculture, forestry, and residential settings. Chlorpyrifos is a potent neurotoxin that can cause serious health problems in humans and animals.
Mecanismo De Acción
Bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation of the nervous system and ultimately lead to paralysis and death.
Biochemical and Physiological Effects:
bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate exposure can cause a range of biochemical and physiological effects. It can cause acute toxicity, leading to symptoms such as nausea, vomiting, diarrhea, and respiratory distress. Chronic exposure to bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate can cause neurological damage, developmental delays, and cognitive impairment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate is a widely used insecticide that has been extensively studied for its effects on the nervous system. It is a valuable tool for researchers studying the mechanisms of acetylcholinesterase inhibition and the effects of organophosphate exposure. However, bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate is a potent neurotoxin that can cause serious health problems in humans and animals. Therefore, its use in research should be carefully regulated and monitored.
Direcciones Futuras
There are several future directions for research on bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate. One area of research is the development of alternative insecticides that are less toxic to humans and the environment. Another area of research is the development of new methods for detecting and monitoring bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate exposure. Finally, there is a need for further research on the long-term effects of bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate exposure on human health.
Métodos De Síntesis
Bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate is synthesized by reacting 2-chloro-5-methylpyridine with diethylthiophosphoryl chloride to form 2-chloro-5-methylpyridine-oxo-phosphonate. The resulting compound is then reacted with 4-chlorophenol and 2-ethylphenol to form bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate.
Aplicaciones Científicas De Investigación
Bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate has been extensively studied for its insecticidal properties. It is used to control a wide range of pests, including mosquitoes, flies, termites, and other insects. bis(4-chlorophenyl) (2-ethylphenyl)amidophosphate is also used in research to study the effects of organophosphate exposure on the nervous system.
Propiedades
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-2-ethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2NO3P/c1-2-15-5-3-4-6-20(15)23-27(24,25-18-11-7-16(21)8-12-18)26-19-13-9-17(22)10-14-19/h3-14H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMRKJWMHFXBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5035164.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]butanamide](/img/structure/B5035171.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![N,N'-1,2-ethanediylbis[4-butoxy-N-(2-methylphenyl)benzamide]](/img/structure/B5035208.png)
![ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)
![3-(4-isopropylphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5035238.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5035240.png)
![1-(2,6-dimethyl-4-pyridinyl)-4-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5035248.png)

![{3-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}isopropylamine dihydrochloride](/img/structure/B5035255.png)
![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)